molecular formula C10H13BO2 B067676 2-(2-Methylphenyl)-1,3,2-dioxaborinane CAS No. 163517-56-4

2-(2-Methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B067676
CAS No.: 163517-56-4
M. Wt: 176.02 g/mol
InChI Key: UIDYFYHQHHMEKA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-methylphenylboronic acid with diols under specific conditions. One common method is the condensation reaction between 2-methylphenylboronic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to different oxidation states.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Various boron-containing compounds with different oxidation states.

    Substitution: Compounds with substituted functional groups at the boron atom.

Scientific Research Applications

2-(2-Methylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical reactions. In biological systems, the compound can target specific molecular pathways, making it useful in therapeutic applications such as BNCT.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.

    2-Methylphenylboronic Acid: Similar but does not contain the dioxaborinane ring structure.

    1,3,2-Dioxaborinane: Contains the dioxaborinane ring but lacks the 2-methylphenyl group.

Uniqueness

2-(2-Methylphenyl)-1,3,2-dioxaborinane is unique due to the presence of both the 2-methylphenyl group and the dioxaborinane ring. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.

Properties

IUPAC Name

2-(2-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFYHQHHMEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629639
Record name 2-(2-Methylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163517-56-4
Record name 2-(2-Methylphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzeneboronic acid, propanediol cyclic ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.75 g of 2-methyl phenylboronic acid trimer, 30 ml of cyclohexane, and 0.5 ml of 1,3-propanediol is heated under reflux for 6 hours. The mixture is washed with water and extracted with pentane. The organic phases are dried and concentrated under reduced pressure. In this way 1.8 g of desired product is obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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